4-bromo-N',N'-dibutylbenzohydrazide
Overview
Description
4-Bromobenzoic acid N’,N’-dibutylhydrazide is an organic compound with the molecular formula C15H23BrN2O It is a derivative of 4-bromobenzoic acid, where the carboxyl group is converted to a hydrazide group with two butyl groups attached to the nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromobenzoic acid N’,N’-dibutylhydrazide typically involves the following steps:
Starting Material: The synthesis begins with 4-bromobenzoic acid.
Formation of Acid Chloride: 4-Bromobenzoic acid is converted to 4-bromobenzoyl chloride using thionyl chloride (SOCl2) under reflux conditions.
Hydrazide Formation: The 4-bromobenzoyl chloride is then reacted with N’,N’-dibutylhydrazine in the presence of a base such as pyridine to form 4-Bromobenzoic acid N’,N’-dibutylhydrazide.
Industrial Production Methods
While specific industrial production methods for 4-Bromobenzoic acid N’,N’-dibutylhydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
4-Bromobenzoic acid N’,N’-dibutylhydrazide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the benzene ring can be substituted with other nucleophiles.
Hydrolysis: The hydrazide group can be hydrolyzed under acidic or basic conditions to yield 4-bromobenzoic acid and N’,N’-dibutylhydrazine.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents would depend on the desired transformation.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be used.
Oxidation and Reduction: Reagents such as potassium permanganate (KMnO4) for oxidation and sodium borohydride (NaBH4) for reduction.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used, resulting in various substituted derivatives.
Hydrolysis: Yields 4-bromobenzoic acid and N’,N’-dibutylhydrazine.
Oxidation and Reduction: Products vary based on the specific reaction conditions and reagents.
Scientific Research Applications
4-Bromobenzoic acid N’,N’-dibutylhydrazide has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry:
Material Science: Can be used in the development of new materials with specific properties.
Biological Studies: Investigated for its potential biological activities and interactions with biomolecules.
Mechanism of Action
The mechanism of action of 4-Bromobenzoic acid N’,N’-dibutylhydrazide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The hydrazide group can form hydrogen bonds and other interactions with biological molecules, influencing its biological activity.
Comparison with Similar Compounds
Similar Compounds
4-Bromobenzoic acid: The parent compound, differing by the presence of a carboxyl group instead of the hydrazide group.
4-Bromobenzoyl chloride: An intermediate in the synthesis of 4-Bromobenzoic acid N’,N’-dibutylhydrazide.
N’,N’-Dibutylhydrazine: The hydrazine derivative used in the synthesis.
Uniqueness
4-Bromobenzoic acid N’,N’-dibutylhydrazide is unique due to the presence of both the bromine atom and the dibutylhydrazide group, which confer specific chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various research applications.
Properties
IUPAC Name |
4-bromo-N',N'-dibutylbenzohydrazide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23BrN2O/c1-3-5-11-18(12-6-4-2)17-15(19)13-7-9-14(16)10-8-13/h7-10H,3-6,11-12H2,1-2H3,(H,17,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVTVPKGYZVCIJJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CCCC)NC(=O)C1=CC=C(C=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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